甲苯磺酰基-1H-吲哚-4-胺

描述

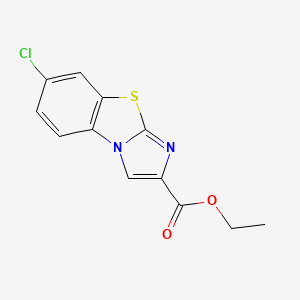

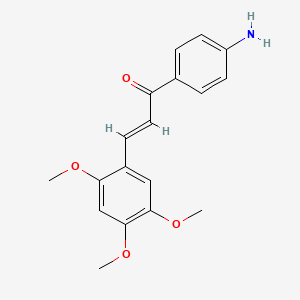

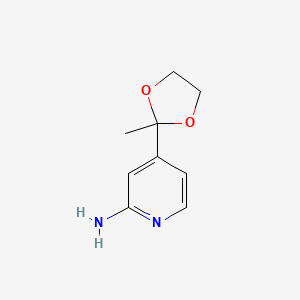

Tosyl-1H-indol-4-amine is a compound with the molecular formula C15H14N2O2S . It is a solid substance and appears as a light-yellow to yellow powder or crystals .

Synthesis Analysis

Indole and its derivatives are crucial in medicinal chemistry . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . The methods for the construction of this heteroaromatic ring continue to be developed .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole, with the chemical formula “C8H7N”, is often referred to as 1H-benzo[b]pyrrole .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

Tosyl-1H-indol-4-amine is a solid substance and appears as a light-yellow to yellow powder or crystals . It has a molecular weight of 286.35 .科学研究应用

催化和合成:甲苯磺酰基-1H-吲哚-4-胺在催化和合成中起着至关重要的作用。Lanke 和 Prabhu (2017) 开发了一种使用醛作为导向基团和 Ir(iii) 作为催化剂在 C4 位酰胺化吲哚的方法。该过程在脱去甲苯磺酰基后得到 C4-氨基吲哚衍生物,它们是天然产物合成的有价值的合成子,特别是在 teleocidin 家族中 (Lanke 和 Prabhu,2017)。

药物合成:在药物合成中,甲苯磺酰基-1H-吲哚-4-胺衍生物已显示出重要性。Essa 等人(2018 年)报道了二苯磺酰二乙胺的合成及其与吲哚的反应,产生了具有有效抗菌活性的产物。这证明了该化合物在开发新的抗菌剂中的相关性 (Essa 等人,2018)。

材料科学和化学:甲苯磺酰基化化合物,包括甲苯磺酰基-1H-吲哚-4-胺衍生物,在材料科学中引起关注。例如,Orie 等人(2021 年)专注于甲苯磺酰基化 4-氨基吡啶与 Ni(II) 和 Fe(II) 离子的合成和络合,证明了由于这些配合物的生物和催化潜力增强,在制药和化学工业中具有潜在的应用 (Orie 等人,2021)。

高能材料:该化合物的衍生物也已在高能材料领域得到探索。Yocca 等人(2021 年)研究了三唑与 O-甲苯磺酰羟胺的胺化反应,导致产生具有各种高能阴离子的高能盐。这些发现表明在高能材料设计中的潜在应用 (Yocca 等人,2021)。

阴离子受体:在阴离子受体化学领域,甲苯磺酰基-1H-吲哚-4-胺衍生物已被用于增强阴离子结合。Zieliński 等人(2008 年)报道了源自吲哚-7-胺的酰胺基阴离子受体的合成和结合特性,由于吲哚 NH 基团而显示出增强的阴离子结合 (Zieliński、Dydio 和 Jurczak,2008)。

作用机制

Target of Action

Tosyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of Tosyl-1H-indol-4-amine.

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

安全和危害

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research in the production of indole scaffolds is growing, and this literature will give a direction for drug design chemists to synthesize a new variety of active drugs .

属性

IUPAC Name |

1-(4-methylphenyl)sulfonylindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVICWDTCODJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B3155671.png)

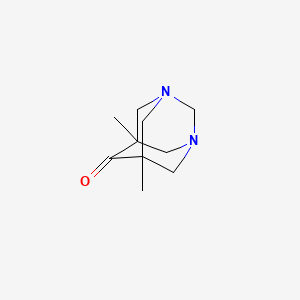

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B3155735.png)

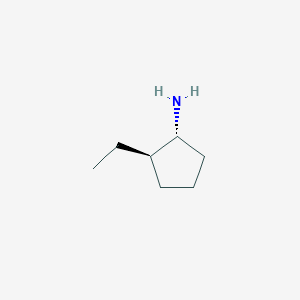

![N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B3155737.png)

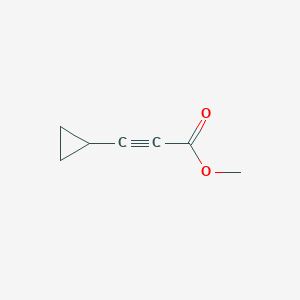

![Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B3155742.png)